2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Catalog No.
S3723107
CAS No.
15639-75-5
M.F
C10H12N4O4S
M. Wt
284.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetr...

CAS Number

15639-75-5

Product Name

2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)

InChI Key

NKGPJODWTZCHGF-UHFFFAOYSA-N

SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O

The exact mass of the compound 6-Thioinosine is 284.05792605 g/mol and the complexity rating of the compound is 409. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['406021', '99193', '92429', '92428', '84321', '4911']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol, also known as 6-thioinosine, is a purine nucleoside analog characterized by the presence of a hydroxymethyl group and a mercapto group on its purine base. Its molecular formula is C10H12N4O4SC_{10}H_{12}N_{4}O_{4}S with a molecular weight of approximately 284.29 g/mol. The compound features a tetrahydrofuran ring, which contributes to its structural uniqueness and potential biological activity .

Typical of nucleosides, including:

  • Nucleophilic substitutions: The mercapto group can undergo nucleophilic substitution reactions, allowing for modifications that enhance biological activity or solubility.
  • Oxidation-reduction reactions: The thiol group can be oxidized to form disulfides, impacting its biological interactions and stability.
  • Glycosidic bond cleavage: Under specific conditions, the glycosidic bond between the sugar and purine base can be hydrolyzed, releasing the base .

2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol exhibits significant biological activities:

  • Antiviral properties: It has shown efficacy against certain viral infections due to its ability to interfere with viral replication mechanisms.
  • Antitumor effects: The compound has been studied for its potential in cancer therapy, particularly in inhibiting the growth of specific tumor types through mechanisms similar to those of other purine analogs .
  • Enzyme inhibition: It acts as an inhibitor for various enzymes involved in nucleotide metabolism, which can be beneficial in treating metabolic disorders .

The synthesis of 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves several key steps:

  • Starting materials: The synthesis often begins with 6-chloropurine derivatives.
  • Formation of the tetrahydrofuran ring: This is achieved through cyclization reactions involving appropriate sugar derivatives.
  • Introduction of the mercapto group: This can be accomplished via nucleophilic substitution reactions where thiols react with halogenated precursors.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities .

The compound has several applications across different fields:

  • Pharmaceuticals: As a nucleoside analog, it is explored for use in antiviral and anticancer therapies.
  • Biochemical research: It serves as a tool for studying enzyme kinetics and metabolic pathways involving purines.
  • Corrosion inhibitors: Recent studies have investigated its potential as a corrosion inhibitor for metals in acidic environments due to its heterocyclic structure .

Interaction studies have revealed that 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol interacts with various biomolecules:

  • Binding affinity to enzymes: It has been shown to bind effectively to enzymes such as nucleoside kinases and other metabolic enzymes, influencing their activity.
  • Cellular uptake mechanisms: Research indicates that the compound's structural features facilitate its uptake into cells, enhancing its therapeutic efficacy .

Similar Compounds

Several compounds share structural similarities with 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol. Here are notable examples:

Compound NameCAS NumberStructural Features
6-Thioinosine574-25-4Contains a thiol group on the purine base
(2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol5682-25-7Amino group instead of mercapto
(2R,3R,4S,5R)-2-(6-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol172722-76-8Methylthio group instead of mercapto
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol42204-09-1Similar tetrahydrofuran structure with a thiol group

Uniqueness

The uniqueness of 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol lies in its specific combination of functional groups (hydroxymethyl and mercapto) that confer distinct biological activities and potential therapeutic applications compared to other purine derivatives. Its capability to act on multiple biological targets makes it a compound of interest in medicinal chemistry.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

284.05792605 g/mol

Monoisotopic Mass

284.05792605 g/mol

Heavy Atom Count

19

Dates

Last modified: 07-27-2023

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